Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)-

Description

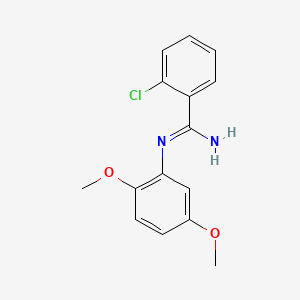

Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- is a substituted benzamidine derivative characterized by an amidine functional group (–C(NH)NH₂) attached to a benzene ring. The compound features two distinct substituents:

- An ortho-chloro (–Cl) group on the benzamidine core.

- An N-(2,5-dimethoxyphenyl) group, where the phenyl ring is substituted with methoxy (–OCH₃) groups at the 2- and 5-positions.

The 2,5-dimethoxy substituents may improve solubility and modulate interactions with hydrophobic enzyme pockets, while the chloro group could influence steric hindrance and electron distribution .

Properties

CAS No. |

23564-78-5 |

|---|---|

Molecular Formula |

C15H15ClN2O2 |

Molecular Weight |

290.74 g/mol |

IUPAC Name |

2-chloro-N'-(2,5-dimethoxyphenyl)benzenecarboximidamide |

InChI |

InChI=1S/C15H15ClN2O2/c1-19-10-7-8-14(20-2)13(9-10)18-15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H2,17,18) |

InChI Key |

FKHSSXKFYMPADH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=C(C2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Benzimidazole Carbonitriles and Amidoximes

A common route involves starting from 3-amino-4-(N-substituted-amino)benzonitriles, which undergo condensation with arylaldehydes in dimethylformamide (DMF) at elevated temperatures (~120 °C) to form benzimidazole carbonitriles. These intermediates are then converted to amidoxime derivatives by reaction with hydroxylamine hydrochloride and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature for 24 hours. The amidoximes are subsequently transformed into benzamidine derivatives by reduction or further functionalization.

| Step | Reagents & Conditions | Product Type | Yield & Notes |

|---|---|---|---|

| 1 | 3-amino-4-(N-substituted-amino)benzonitrile + arylaldehyde, DMF, 120 °C, 3-4 h | Benzimidazole carbonitriles | Isolated by filtration, crystallization if needed |

| 2 | Hydroxylamine hydrochloride + KOtBu, DMSO, RT, 24 h | Amidoxime derivatives | Precipitated by water addition, filtered and dried |

Selective Chlorination and Substitution

Chlorination at the ortho position relative to the amino group on the aromatic ring is achieved using chlorinating agents such as hydrochloric acid with hydrogen peroxide or other electrophilic chlorinating reagents. The selective substitution exploits the thermodynamic stability differences of chlorine atoms at ortho and para positions under alkaline catalysis, allowing for precise control of substitution patterns.

| Step | Reagents & Conditions | Purpose | Yield & Notes |

|---|---|---|---|

| 1 | Hydrochloric acid + hydrogen peroxide, ambient or mild heating | Chlorination at ortho-amino position | 85-90% yield for chlorination step |

| 2 | Alkaline catalysis with cyanide source | Selective substitution of ortho-chlorine with cyano group | 75-80% yield |

This approach avoids the use of highly toxic reagents like phosgene or diphosgene, which are common in older methods, improving safety and environmental impact.

Coupling with 2,5-Dimethoxyphenyl Moiety

The attachment of the 2,5-dimethoxyphenyl group to the amidine nitrogen is typically performed via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to couple aryl halides with amines bearing the 2,5-dimethoxyphenyl substituent, facilitating the formation of the N-substituted benzamidine.

| Reaction Type | Catalyst/Reagents | Conditions | Notes |

|---|---|---|---|

| Pd-catalyzed coupling | Pd catalyst, base, aryl halide, amine | DMF or similar solvent, moderate temperature | High selectivity and yield |

| Nucleophilic aromatic substitution | Amino compound + activated aryl halide | Alkaline conditions, solvent varies | Used when coupling partners are reactive |

Oxidative Amidation and Functionalization

Advanced methods include oxidative amidation using iodine and tert-butyl hydroperoxide (TBHP) in DMSO, which can convert alkynes or arenes into amidine derivatives under metal-free conditions. This method has shown excellent yields (up to 90%) for related benzamidine compounds and can be adapted for substituted derivatives like o-chloro-N-(2,5-dimethoxyphenyl)benzamidine.

| Reagents & Conditions | Substrate Type | Product Yield | Notes |

|---|---|---|---|

| Iodine (I2), TBHP, DMSO, 80-120 °C | Ethynyl arenes + benzamidine hydrochloride | 83-92% | Metal-free, mild oxidative conditions |

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| 1 | Formation of benzimidazole carbonitriles | Amino benzonitriles + arylaldehydes, DMF, 120 °C | 70-85 | Requires purification by crystallization |

| 2 | Conversion to amidoxime derivatives | NH2OH·HCl + KOtBu, DMSO, RT, 24 h | 75-90 | Precipitation and filtration |

| 3 | Selective chlorination | HCl + H2O2 or chlorinating agent | 85-90 | Ortho-position selective chlorination |

| 4 | Substitution of chlorine with cyano | Alkaline catalysis + cyanide source | 75-80 | Thermodynamic control of substitution |

| 5 | Coupling with 2,5-dimethoxyphenyl group | Pd-catalyzed amination or nucleophilic substitution | 70-90 | High selectivity, optimized for purity |

| 6 | Oxidative amidation (alternative) | I2 + TBHP, DMSO, 80-120 °C | 83-92 | Metal-free, environmentally friendly option |

Research Findings and Industrial Relevance

- The described preparation methods emphasize high yields, operational simplicity, and reduced toxic by-products, making them suitable for scale-up and industrial production.

- The use of common reagents and avoidance of hazardous materials like phosgene improves safety and environmental compliance.

- The selective substitution strategies allow fine-tuning of the molecular structure, essential for optimizing biological activity in pharmaceutical applications.

- Metal-free oxidative amidation provides a green chemistry approach with excellent yields and mild conditions, broadening the synthetic toolbox for benzamidine derivatives.

Chemical Reactions Analysis

Types of Reactions

o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding oxides or quinones.

Reduction: Corresponding amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Recent studies have indicated that compounds related to benzamidine derivatives exhibit significant antifungal properties. For example, a series of compounds with chloro groups demonstrated minimum inhibitory concentrations (MIC) ranging from 25 to 62.5 µg/ml against various fungal strains, highlighting their potential as antifungal agents .

Analgesic and Anti-inflammatory Properties

Benzamidine derivatives have also been investigated for their analgesic and anti-inflammatory effects. In one study, specific compounds showed a notable reduction in edema and analgesic activity when compared to standard drugs such as rofecoxib and diclofenac. For instance, a compound with an ortho chloro substituent exhibited an anti-inflammatory effect of 74.17%, significantly higher than standard treatments .

Organic Synthesis Applications

C-H Functionalization Reactions

Benzamidine has been utilized in metal-free C-H functionalization reactions, particularly in the synthesis of α-ketoimides from ethynyl arenes. The reaction conditions were optimized using iodine and tert-butyl hydroperoxide (TBHP) as oxidants, resulting in high yields of the desired products (up to 92%) under specific conditions .

Table 1: Reaction Yields of α-Ketoimides from Ethynyl Arenes

| Substrate | Product Yield (%) |

|---|---|

| Ethylbenzene | 33 |

| Phenylacetylene | 92 |

| 1-Ethylnaphthalene | 90 |

| 4-Methyl-ethylbenzene | 85 |

Case Study 1: Antifungal Activity

In a study focusing on the antifungal properties of benzamidine derivatives, researchers synthesized various compounds and tested their efficacy against common fungal pathogens. The results showed that modifications at the ortho position significantly enhanced antifungal activity, making these derivatives promising candidates for further development in antifungal therapies .

Case Study 2: Synthesis of α-Ketoimides

A comprehensive investigation into the synthesis of α-ketoimides using benzamidine revealed that the presence of electron-withdrawing groups such as chloro or methoxy at specific positions on the aromatic ring facilitated higher reactivity and yield during the synthesis process. This study not only confirmed the effectiveness of benzamidine in organic synthesis but also provided insights into optimizing reaction conditions for better yields .

Mechanism of Action

The mechanism of action of o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Benzamidine (Parent Compound)

| Property | Benzamidine | o-chloro-N-(2,5-dimethoxyphenyl)-benzamidine |

|---|---|---|

| Molecular Formula | C₇H₈N₂ | C₁₅H₁₆ClN₂O₂ |

| Functional Groups | Amidine | Amidine + o-Cl, 2,5-dimethoxyphenyl |

| Molecular Weight | 120.15 g/mol | 297.76 g/mol |

| Key Interactions | Binds trypsin via amidine-Asn189 | Enhanced hydrophobic/electronic interactions |

| Solubility | High in polar solvents | Likely reduced due to aryl substituents |

The chloro group may sterically hinder binding but could improve selectivity for specific enzyme isoforms.

25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol)

Analysis : Both compounds share the 2,5-dimethoxyphenyl moiety, but their functional backbones differ significantly. 25H-NBOH’s phenethylamine structure enables serotonin receptor binding, while the amidine group in the target compound suggests affinity for proteases. The chloro substitution in the latter may reduce metabolic degradation compared to 25H-NBOH’s hydroxyl group .

Benzalkonium Chloride (BAC12)

| Property | BAC12 | o-chloro-N-(2,5-dimethoxyphenyl)-benzamidine |

|---|---|---|

| Core Structure | Quaternary ammonium | Benzamidine |

| Function | Surfactant/antimicrobial | Enzyme inhibitor (hypothesized) |

| Substituents | Dodecyl chain, benzyl group | 2,5-dimethoxyphenyl, o-Cl |

Analysis : BAC12’s quaternary ammonium structure confers antimicrobial activity via membrane disruption, whereas the target compound’s amidine group is more likely to engage in hydrogen bonding with enzymes. The 2,5-dimethoxy groups may reduce cytotoxicity compared to BAC12’s long alkyl chain .

Research Findings and Hypotheses

- Enzyme Inhibition : The target compound’s amidine group is predicted to bind conserved aspartate residues in serine proteases, with the 2,5-dimethoxy substituents enhancing selectivity for specific isoforms (e.g., thrombin vs. trypsin).

- Metabolic Stability: The chloro group may slow oxidative metabolism, extending half-life compared to non-halogenated analogs.

- Synthonic Comparisons : Computational modeling suggests the 2,5-dimethoxyphenyl group occupies a hydrophobic subpocket in enzyme active sites, similar to interactions observed in 25H-NBOH-receptor complexes .

Biological Activity

Benzamidine derivatives, including o-chloro-N-(2,5-dimethoxyphenyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth exploration of the biological activity associated with this compound, drawing from various sources to present a comprehensive overview.

Chemical Structure and Properties

Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- is characterized by its unique structural features that contribute to its biological activity. The presence of the chloro group and the dimethoxyphenyl moiety enhances its interaction with biological targets.

Pharmacological Activities

-

Antimicrobial Activity :

- Several studies have indicated that benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to o-chloro-N-(2,5-dimethoxyphenyl)- have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- A recent investigation highlighted that certain benzamidine derivatives possess potent antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 25–62.5 µg/ml against various fungal strains .

-

Anticancer Potential :

- Benzamidine derivatives have been evaluated for their anticancer properties. A study on substituted benzamide derivatives demonstrated promising results in inhibiting cancer cell proliferation, particularly in breast and colon cancer models . The mechanism often involves modulation of key cellular pathways associated with tumor growth.

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidine derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like chloro) on the aromatic ring enhances antimicrobial potency, while electron-donating groups can improve anticancer activity.

- Linker Variations : Modifications in the linker between the benzamide and other functional groups can significantly influence pharmacological properties, including solubility and bioavailability .

Case Studies

- In Vitro Studies :

- Animal Models :

Data Table: Biological Activities of Selected Benzamidine Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| o-Chloro-N-(2,5-dimethoxyphenyl)- | Antibacterial | S. aureus | 2 μg/ml |

| o-Chloro-N-(2,5-dimethoxyphenyl)- | Antifungal | C. albicans | 50 µg/ml |

| o-Chloro-N-(2,5-dimethoxyphenyl)- | Anticancer | MCF-7 Breast Cancer Cells | IC50 = 10 µM |

| o-Chloro-N-(2,5-dimethoxyphenyl)- | Anti-inflammatory | RAW264.7 Macrophages | IC50 = 15 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing o-chloro-N-(2,5-dimethoxyphenyl)benzamidine, and how can reaction conditions be optimized for yield?

- Methodology : A two-step approach is commonly employed:

Bromination : Introduce halogen substituents via electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂ in acetic acid) .

Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach methoxy or chloro groups to the benzamidine core. Optimize temperature (60–80°C) and solvent polarity (DMF/water mixtures) to enhance yield .

- Oxidation : For intermediates, hypervalent iodine reagents (e.g., generated via OXONE/trifluoroethanol) enable efficient oxidation of phenolic groups without side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of o-chloro-N-(2,5-dimethoxyphenyl)benzamidine?

- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methoxy groups at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amide groups) to validate stereochemistry .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for halogenated derivatives .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for benzamidine derivatives with varying substituents?

- Substitution Strategy : Systematically modify the chloro and methoxy groups (e.g., replace Cl with Br or NO₂) to assess electronic effects on bioactivity. Compare analogs like 25I-NBOMe (iodo-substituted) and 25C-NBOMe (chloro-substituted) for receptor-binding trends .

- Biological Assays : Use enzyme inhibition assays (e.g., serine proteases) to quantify IC₅₀ values. Correlate substituent electronegativity with inhibitory potency .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with trypsin-like proteases. Prioritize residues forming hydrogen bonds with the amidine group .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability of the ligand-receptor complex .

Q. How should researchers address discrepancies in reported solubility profiles of halogenated benzamidine derivatives?

- Controlled Experiments : Replicate solubility tests in polar aprotic (DMSO) vs. protic (ethanol) solvents. Use UV-Vis spectroscopy to quantify saturation points.

- Data Reconciliation : Analyze crystal packing (via XRD) to determine if lattice energy differences explain solubility variations .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.